Azoethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-3-5-6-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTMMHZKGCDQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313995, DTXSID601316125 | |
| Record name | (1E)-1,2-Diethyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Diethyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821-14-7, 15463-99-7 | |
| Record name | 1,2-Diethyldiazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Azoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015463997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1E)-1,2-Diethyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Diethyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV600335V1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Methodological Advancements
Oxidative Approaches to Azoethane Synthesis
Oxidative methods are a cornerstone in the synthesis of this compound, offering reliable pathways from readily available precursors. These approaches involve the conversion of the N-N single bond in a hydrazine (B178648) derivative to an N=N double bond.
The direct oxidation of 1,2-diethylhydrazine (B154525) and its salts is a primary and extensively documented route for producing this compound. benchchem.com This process relies on the selection of appropriate oxidizing agents to achieve efficient conversion.
The oxidation of 1,2-diethylhydrazine is a direct and effective method for synthesizing this compound. cdnsciencepub.com A variety of oxidizing agents have been successfully employed for this transformation. One of the most effective and high-yielding methods involves the use of mercuric oxide (HgO). cdnsciencepub.comsci-hub.se This reaction is typically carried out in an aqueous medium, where the 1,2-diethylhydrazine is added to a suspension of yellow mercuric oxide. cdnsciencepub.com The reaction proceeds smoothly, and this compound can be distilled from the reaction mixture. sci-hub.se This method is noted for its high yields, often exceeding 90%. cdnsciencepub.com
Other oxidizing agents, such as copper(II) chloride, have also been utilized for the oxidation of N,N'-dialkylhydrazines. orgsyn.org However, in some cases, the yields can be significantly lower compared to the mercuric oxide method. For instance, the cupric chloride oxidation of 1,2-dimethylhydrazine (B38074) hydrochloride resulted in a 25% yield of azomethane (B1219989), whereas the mercuric oxide oxidation of the free base yielded 74%. cdnsciencepub.com The choice of oxidizing agent and reaction conditions, such as pH and solvent, can significantly influence the efficiency of the reaction. cdnsciencepub.com
Table 1: Comparison of Oxidizing Agents for Azoalkane Synthesis from 1,2-Dialkylhydrazines
| Precursor | Oxidizing Agent | Yield (%) | Reference |
|---|---|---|---|
| 1,2-Dimethylhydrazine | Mercuric Oxide | 74 | cdnsciencepub.com |
| 1,2-Dimethylhydrazine Hydrochloride | Copper(II) Chloride | 25 | cdnsciencepub.com |
| 1,2-Diethylhydrazine | Mercuric Oxide | 94 | cdnsciencepub.comsci-hub.se |
| Ethylideneazine (reduced in situ) | Mercuric Oxide | 20 | cdnsciencepub.com |
This compound can also be synthesized from 1,2-diethylhydrazine dihydrochloride (B599025). benchchem.comcdnsciencepub.com This salt is often more stable and easier to handle than the free base, which is highly reactive and readily oxidizes. nih.gov The synthesis from the dihydrochloride salt typically involves its conversion to the free base in situ, followed by oxidation. Alternatively, direct oxidation of the salt can be performed under specific conditions.
The process often involves dissolving the dihydrochloride salt in a basic solution to liberate the free 1,2-diethylhydrazine, which is then oxidized. This approach is part of a broader strategy for preparing various azoalkanes. cdnsciencepub.com The stability and ease of handling of the dihydrochloride make it a practical starting material for the synthesis of this compound. cdnsciencepub.com
While diazotization followed by azo coupling is a cornerstone for the synthesis of aromatic azo compounds, its application in preparing symmetrical aliphatic azo compounds like this compound is not a standard method. wikipedia.org Azo coupling reactions typically involve an electrophilic substitution where an aryl diazonium cation reacts with an electron-rich aromatic ring. wikipedia.org This mechanism is not directly applicable to the synthesis of this compound from simple ethyl precursors. However, some sources mention diazotization reactions in a broader context of this compound synthesis, likely referring to more complex or indirect pathways that are not the primary synthetic routes. benchchem.com
Oxidation of Hydrazine Precursors
Alternative Synthetic Routes
Beyond the direct oxidation of hydrazine precursors, alternative methods have been developed for the synthesis of this compound. These routes can offer advantages in terms of starting material availability or reaction conditions.
An effective alternative route to this compound involves the oxidation of N,N'-diethylsulfamide. orgsyn.org This method is well-documented in Organic Syntheses and provides a practical, multi-step procedure for laboratory-scale preparation. orgsyn.org
The synthesis begins with the preparation of N,N'-diethylsulfamide itself. This is achieved by reacting ethylamine (B1201723) and pyridine (B92270) with sulfuryl chloride in petroleum ether at low temperatures. orgsyn.org The resulting product is then subjected to a two-step oxidation process using sodium hypochlorite (B82951) (NaOCl) in an aqueous sodium hydroxide (B78521) solution. orgsyn.org
The reaction proceeds by first dissolving N,N'-diethylsulfamide in a sodium hydroxide solution. An aqueous solution of sodium hypochlorite is then added dropwise. orgsyn.org After an initial reaction period, the mixture is acidified and heated. A final basic treatment followed by the addition of another equivalent of sodium hypochlorite solution leads to the formation of this compound as a distinct oil phase. orgsyn.org The product can then be extracted and purified. This method is also applicable to the synthesis of other symmetrical azoalkanes. orgsyn.org
Table 2: Key Reagents in the Synthesis of this compound from N,N'-Diethylsulfamide
| Step | Reagents | Purpose | Reference |
|---|---|---|---|
| 1. Sulfamide (B24259) Formation | Ethylamine, Pyridine, Sulfuryl Chloride | Preparation of N,N'-diethylsulfamide | orgsyn.org |
| 2. This compound Formation | N,N'-diethylsulfamide, Sodium Hydroxide, Sodium Hypochlorite, Hydrochloric Acid | Oxidation to this compound | orgsyn.org |
N,N'-Diethylsulfamide Reactions with Oxidizing Agents
Precursor Synthesis: Ethylamine, Pyridine, and Sulfuryl Chloride System
The synthesis of this compound can be initiated through the preparation of a key precursor, N,N'-diethylsulfamide. orgsyn.org This process involves the reaction of ethylamine and pyridine with sulfuryl chloride. orgsyn.orgsciencemadness.org Typically, the reaction is conducted in a solvent such as petroleum ether at significantly reduced temperatures, ranging from -30°C to -15°C. orgsyn.org
In a representative laboratory procedure, a solution of sulfuryl chloride in petroleum ether is added dropwise to a stirred mixture of ethylamine and pyridine in the same solvent, while maintaining the low temperature. orgsyn.org Pyridine serves a crucial role, likely reacting with sulfuryl chloride to form a quaternary pyridinium (B92312) complex. orgsyn.org This intermediate subsequently undergoes aminolysis, where it reacts with ethylamine to yield the desired N,N'-diethylsulfamide. orgsyn.org Following the addition of sulfuryl chloride, the reaction mixture is typically stirred at room temperature for a period to ensure the completion of the reaction. orgsyn.org The resulting product, N,N'-diethylsulfamide, is of sufficient purity for direct use in the subsequent step of this compound synthesis. orgsyn.org
Hypochlorite-Mediated Cyclization and Oxidation
The transformation of N,N'-diethylsulfamide into this compound is achieved through a hypochlorite-mediated process. orgsyn.orgbenchchem.com This step involves dissolving the N,N'-diethylsulfamide in an aqueous solution of a base, such as sodium hydroxide, and then treating it with a sodium hypochlorite solution. orgsyn.org
The reaction proceeds by the dropwise addition of aqueous sodium hypochlorite to the solution of N,N'-diethylsulfamide. orgsyn.org After the addition is complete, the mixture is stirred at room temperature. orgsyn.org The subsequent acidification of the reaction mixture, for instance with hydrochloric acid, followed by warming, leads to the formation of this compound. orgsyn.org The this compound, which may separate as an oil with a characteristic fruity odor, can then be extracted using an organic solvent like toluene. orgsyn.org
Methodological Considerations for High-Yield Synthesis
Achieving a high yield of this compound necessitates careful control over several experimental parameters. These considerations are critical for maximizing product formation while minimizing side reactions and ensuring the safety and reproducibility of the synthesis.
Control of Reaction Parameters: Temperature and Atmosphere
Temperature is a critical factor throughout the synthesis of this compound. During the formation of the N,N'-diethylsulfamide precursor, maintaining a low temperature (below -15°C) is essential to control the reactivity of the sulfuryl chloride and prevent undesirable side reactions. orgsyn.org In some variations of this synthesis for similar sulfamides, temperatures are maintained between -10°C and 0°C. orgsyn.org
For certain azoalkanes, conducting the reaction under an inert atmosphere, such as nitrogen, can be beneficial, particularly during the oxidation stage, to prevent unwanted side reactions. orgsyn.org
Stoichiometric Control and Solvent Purity
Precise control of the stoichiometry of the reactants is fundamental to achieving a high yield. The molar ratios of ethylamine, pyridine, and sulfuryl chloride in the initial step, as well as the ratio of N,N'-diethylsulfamide to sodium hypochlorite in the second step, must be carefully managed. orgsyn.org For instance, an excess of the amine relative to sulfuryl chloride is often employed. orgsyn.org
The purity of the solvents used, such as petroleum ether and toluene, is also important. orgsyn.org The use of anhydrous solvents can be critical in preventing unwanted hydrolysis of reactants and intermediates. orgsyn.org
Analytical Validation of Synthetic Products
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. This validation ensures that the desired compound has been formed and is free from significant impurities.
Spectroscopic methods are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the bonding and symmetry of the molecule. benchchem.com The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the ethyl groups. orgsyn.org
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is used to determine the molecular weight of this compound and to identify any impurities. benchchem.comspectrabase.com The mass spectrum of this compound shows a parent peak corresponding to its molecular weight. cdnsciencepub.com
Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. While the N=N stretching vibration of symmetrically substituted azoalkanes like this compound can be weak or absent in the IR spectrum, the presence of C-H and C-N bonds can be confirmed.
Table 1: Key Reactants and Reagents in this compound Synthesis
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| Ethylamine | Primary amine precursor | orgsyn.org |
| Pyridine | Base and reaction mediator | orgsyn.org |
| Sulfuryl chloride | Reactant for sulfamide formation | orgsyn.org |
| Sodium hypochlorite | Oxidizing agent | orgsyn.org |
| N,N'-Diethylsulfamide | Intermediate precursor | orgsyn.org |
| Petroleum ether | Solvent | orgsyn.org |
| Toluene | Extraction solvent | orgsyn.org |
| Sodium hydroxide | Base | orgsyn.org |
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data/Characteristics | Reference |
|---|---|---|
| ¹H NMR | Signals corresponding to the ethyl group protons (CH₂ and CH₃). A reported spectrum shows a quartet at δ 1.17 (J = 7 Hz) and a triplet at δ 3.77 (J = 7 Hz) in CDCl₃, though the assignment of CH₂ and CH₃ appears reversed in the source. | orgsyn.org |
| Mass Spectrometry (MS) | Parent peak at m/z 86, corresponding to the molecular ion [C₄H₁₀N₂]⁺. | cdnsciencepub.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethylamine |
| Pyridine |
| Sulfuryl Chloride |
| N,N'-Diethylsulfamide |
| Sodium Hypochlorite |
| Sodium Hydroxide |
| Hydrochloric Acid |
| Petroleum Ether |
| Toluene |
| Nitrogen |
| Carbon |
| Hydrogen |
| Oxygen |
| Sulfur |
Chromatographic Purity Assessment
The evaluation of this compound's purity is critical, particularly considering its thermal instability and potential for containing residual starting materials or decomposition products. benchchem.com Chromatographic techniques are indispensable for this purpose, offering high-resolution separation and sensitive detection of the target analyte and any impurities. benchchem.comcolumn-chromatography.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are noted as suitable methods for assessing the purity of this compound. benchchem.com
Gas chromatography is a primary technique for analyzing volatile compounds like this compound. libretexts.org In a typical GC analysis, a sample of this compound is vaporized and transported by an inert carrier gas through a column. libretexts.org The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase within the column. libretexts.org For the analysis of products from the thermal decomposition of this compound, a 25-foot by 0.125-inch column has been utilized. acs.org The selection of the stationary phase is crucial for achieving the desired separation. While specific columns for routine this compound purity are not extensively detailed in the provided literature, the principles of GC suggest that a non-polar or mid-polar stationary phase would be appropriate for this relatively non-polar analyte.
Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of the components in a sample. benchchem.comlibretexts.org As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. libretexts.org The resulting mass spectrum provides a molecular fingerprint that can be used to identify known impurities, such as residual ethylhydrazine, or to elucidate the structure of unknown byproducts. benchchem.com
High-Performance Liquid Chromatography (HPLC) is another valuable technique for purity assessment. benchchem.combiocompare.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. biocompare.com The separation occurs based on the differential interactions of the sample components with the stationary phase. biocompare.com For compounds that may be thermally sensitive, HPLC offers the advantage of operating at ambient temperature. While specific HPLC methods for this compound are not detailed, a reverse-phase approach would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase.
The purity of a sample can be determined from the resulting chromatogram by calculating the area percentage of the main peak relative to the total area of all detected peaks. lgcstandards.com It is important to note that this method assumes that all components have a similar response factor in the detector. For more accurate quantification, calibration with certified reference standards is necessary. lgcstandards.com
Thin-Layer Chromatography (TLC) can also be used as a simple and rapid method to qualitatively assess the purity of a sample and to monitor the progress of a purification process. column-chromatography.com By comparing the spot of the this compound sample to that of a pure standard on a TLC plate, the presence of impurities can be readily detected. column-chromatography.comrsc.org
Table 1: Chromatographic Methods for this compound Purity Assessment
| Technique | Principle | Typical Application |
| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. libretexts.org | Quantitative analysis of this compound and its volatile impurities. acs.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. libretexts.org | Identification of impurities and decomposition products. benchchem.com |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. biocompare.com | Purity determination, especially for thermally sensitive samples. benchchem.com |
| Thin-Layer Chromatography (TLC) | A qualitative method for rapid purity checks and monitoring reactions. column-chromatography.com | Quick assessment of the presence of impurities. column-chromatography.comrsc.org |
Decomposition Mechanisms and Kinetics
Thermal Decomposition Processes
The primary route for the decomposition of azoethane when subjected to heat is through the cleavage of its carbon-nitrogen bonds. This process is a key example of a unimolecular reaction, where a single molecule rearranges or breaks apart.
The accepted mechanism for the thermal decomposition of this compound involves the cleavage of the two C-N bonds, leading to the formation of two ethyl radicals (C₂H₅•) and a molecule of dinitrogen (N₂). This process is the foundational step that initiates a series of subsequent radical reactions. The primary decomposition can be represented as:
C₂H₅N=NC₂H₅ → 2 C₂H₅• + N₂
The formation of nitrogen is a key indicator of the decomposition progress. Studies on analogous compounds like azomethane (B1219989) confirm that the initial unimolecular process is the scission into two methyl radicals and a nitrogen molecule. cdnsciencepub.com The ethyl radicals produced are thermally equilibrated and can then participate in secondary reactions, such as combination or disproportionation. cdnsciencepub.com
The kinetics of this compound decomposition are characteristic of unimolecular reactions, where the rate is dependent on the concentration of the this compound molecule itself. acs.org The study of these kinetics provides critical data on the stability of the molecule and the energy requirements for its breakdown.
Gas-Phase Thermolysis Mechanisms
Unimolecular Decomposition Kinetics
Pressure and Temperature Dependencies
The rate of thermal decomposition of this compound is significantly influenced by both pressure and temperature. Research conducted under very low-pressure pyrolysis (VLPP) conditions has shown that the rate constant for decomposition is dependent on pressure, a hallmark of unimolecular reactions in their "fall-off" region. acs.orgacs.org At very low pressures, the time between molecular collisions is long, and the process of energizing the molecule to the point of reaction becomes the rate-limiting step.
Temperature has a strong effect on the reaction rate, as described by the Arrhenius equation. ijsr.net The quantum yield of nitrogen formation, a measure of the efficiency of the decomposition process initiated by light (photolysis), has also been found to be dependent on both this compound pressure and temperature, indicating that collisional deactivation of excited this compound molecules is a competing process. cdnsciencepub.comcdnsciencepub.com For the thermal decomposition of the related azomethane, both the rate and the activation energy are found to be pressure-dependent. cdnsciencepub.com
Arrhenius Parameters and Activation Energies
The Arrhenius equation, k = Ae-Ea/RT, quantitatively describes the relationship between the rate constant (k), the pre-exponential factor (A), the activation energy (Ea), and the temperature (T). byjus.com Experimental studies have been conducted to determine these parameters for this compound decomposition.
In a study investigating the ethyl radical-initiated thermal decomposition of biacetyl using this compound as the radical source in a temperature range of 252–283°C, Arrhenius parameters for the decomposition were determined. researchgate.net Similarly, studies on other azoalkanes, such as 3,3'-azo-1-propene, have yielded specific Arrhenius parameters, providing a basis for comparison within the azoalkane family. For 3,3'-azo-1-propene, the activation energy was found to be 36.1 ± 0.2 kcal/mole with a log A value of 15.54 ± 0.10. cdnsciencepub.com
A comparative study of the decomposition of this compound, azoisopropane, and 2,2′-azoisobutane provided key kinetic data. The high-pressure Arrhenius parameters for this compound decomposition are presented in the table below.
| Parameter | Value |
| log A (s⁻¹) | 13.9 |
| Ea (kcal/mol) | 52.2 |
| Table 1: High-pressure Arrhenius parameters for the thermal decomposition of this compound. acs.org |
These parameters are crucial for predicting the decomposition rate at different temperatures and for understanding the stability of the C-N bond. The activation energy represents the minimum energy required for the decomposition to occur. ijsr.net
A central question in the thermolysis of azoalkanes is whether the two C-N bonds break simultaneously (a concerted, one-step mechanism) or sequentially (a stepwise, two-step mechanism involving a diazenyl radical intermediate). oup.com
R₁-N=N-R₂ → R₁• + N₂ + •R₂ (Simultaneous) R₁-N=N-R₂ → R₁-N=N• + •R₂ (Stepwise, Step 1) R₁-N=N• → R₁• + N₂ (Stepwise, Step 2)
Theoretical studies on trans-azoethane have suggested that the initial step is a trans-to-cis isomerization, which is then followed by dissociation into a diazenyl radical and an ethyl radical. oup.com Ab initio molecular orbital studies on the related trans-azomethane have indicated that while the activation energy for sequential C-N bond cleavage is higher than for simultaneous cleavage, the Gibbs free energy of activation is lower, suggesting the thermal decomposition is sequential. researchgate.net Some researchers have concluded that there may be an appreciable contribution from a two-bond rupture (simultaneous cleavage) mechanism in the decomposition of this compound and azoisopropane. cdnsciencepub.com The mechanism may exist on a continuum between the two extremes, with the specific pathway being influenced by the structure of the azoalkane. oup.com
Solution-Phase Thermolysis
The general mechanism for the primary decomposition is as follows:
C₂H₅-N=N-C₂H₅ → 2 C₂H₅• + N₂
This reaction serves as a reliable source of ethyl free radicals for various kinetic studies. cdnsciencepub.com
Secondary Reactions in Thermal Decomposition
While the primary decomposition reaction is the main pathway, secondary reactions can become significant, particularly at increased temperatures or pressures. cdnsciencepub.com These subsequent reactions involve the initial products and unreacted this compound molecules, leading to a more complex product mixture.
Studies have identified several key secondary products formed during the thermolysis of this compound. The most significant of these are ethyl 2-butyl diimide and ethanal diethylhydrazone. cdnsciencepub.com The formation of these compounds indicates that the initially formed radicals can react with parent this compound molecules. cdnsciencepub.com
The isomerization of this compound to ethanal ethylhydrazone has been observed directly, particularly in Pyrex vessels at elevated temperatures (e.g., 150 °C). cdnsciencepub.com The rate of this isomerization can be influenced by the condition of the reaction vessel's surfaces. cdnsciencepub.com Hydrazones are a class of organic compounds characterized by the R₁R₂C=N-NH- structure, typically formed by the reaction of hydrazides with aldehydes or ketones. ictp.it Diimide (HN=NH) itself is an unstable compound that readily decomposes into hydrazine (B178648) and nitrogen gas, which contextualizes the transient nature of such derivatives in a reaction mixture. wikipedia.org
Isomerization is a key secondary process in the thermal decomposition of this compound. As mentioned, the isomerization of this compound into ethanal ethylhydrazone is a notable secondary reaction pathway. cdnsciencepub.com This type of rearrangement is also referred to as tautomerization. Kinetic studies comparing the base-catalyzed tautomerization of this compound with cyclic azo compounds found the rate for this compound to be considerably slower. google.com
Furthermore, the initial step of thermolysis is proposed to be the trans to cis isomerization of the this compound molecule, which precedes bond cleavage. oup.com This isomerization is a critical phenomenon as the cis-isomer is generally less stable and decomposes more readily. oup.com The radical cation of some azo compounds has also been shown to undergo very rapid cis to trans isomerization, highlighting the role of radical species in mediating these structural changes. researchgate.net
Photochemical Decomposition Processes
This compound undergoes decomposition when exposed to light, a process known as photolysis. This method is a common way to generate alkyl free radicals for research purposes. cdnsciencepub.com The mechanism involves the absorption of light energy, which excites the molecule and leads to the breaking of the nitrogen-nitrogen double bond. benchchem.com
Ultraviolet Light-Induced Photolysis Mechanisms
When subjected to ultraviolet (UV) light, typically around a wavelength of 366 nm (3660 Å), this compound decomposes. cdnsciencepub.comcdnsciencepub.com The quantum yield of nitrogen formation—a measure of the efficiency of the photochemical process—is dependent on both the pressure of the this compound and the temperature. cdnsciencepub.comcdnsciencepub.com This dependency indicates that the excited this compound molecules can be deactivated through collisions. cdnsciencepub.comcdnsciencepub.com
The primary mechanism for the UV photolysis can be summarized in the following steps:
Excitation: An this compound molecule (A) absorbs a photon (hν) to form an electronically excited molecule (A*).
Decomposition: The excited molecule decomposes to form nitrogen gas and two ethyl radicals.
Collisional Deactivation: The excited molecule can collide with a ground-state this compound molecule, losing its excess energy without decomposing. cdnsciencepub.com
The activation energy for the decomposition of the excited this compound molecule (Step 2) has been determined to be 2.1 ± 0.4 kcal/mol. cdnsciencepub.com
The fundamental process in the photolysis of this compound is the formation of an excited state upon UV irradiation. benchchem.comcdnsciencepub.com In this excited state, the electronic structure of the molecule is altered, making it unstable. diva-portal.org The energy absorbed from the light leads to the homolytic cleavage (homolysis) of the nitrogen-nitrogen bond. benchchem.comsciforum.net This bond breaking results in the formation of nitrogen gas and two ethyl radicals (C₂H₅•), which can then participate in further reactions. benchchem.com
The mechanism is represented as:
A + hν → A * cdnsciencepub.com
A → N₂ + 2C₂H₅•* cdnsciencepub.com
A competing deactivation pathway exists where the excited molecule collides with another molecule, returning to the ground state without decomposing:
A + A → 2A* cdnsciencepub.com
The efficiency of nitrogen production is therefore sensitive to the concentration (pressure) of this compound, as higher concentrations increase the rate of collisional deactivation. cdnsciencepub.com
Data on Photolysis Quantum Yield
The quantum yield of nitrogen formation in the photolysis of this compound is influenced by experimental conditions. The data below illustrates the dependence on pressure and temperature, consistent with a mechanism involving collisional deactivation of an excited state.
| Temperature (°C) | This compound Pressure | Quantum Yield (Φ) of N₂ | Reference |
|---|---|---|---|
| 28 | Low | Approaches 1 | cdnsciencepub.com |
| 28 | Increasing | Decreases | cdnsciencepub.com |
| 152 | Low | Approaches 1 | cdnsciencepub.com |
| 152 | Increasing | Decreases (less steeply than at 28°C) | cdnsciencepub.com |
This interactive table summarizes the general findings that the quantum yield of nitrogen formation decreases with increasing this compound pressure due to collisional deactivation. At higher temperatures, the decomposition of the excited state is faster, making collisional deactivation less competitive.
Radical Generation and Subsequent Reactions
Upon absorbing sufficient energy, typically from ultraviolet light, an this compound molecule undergoes excitation to a higher energy state (A*). cdnsciencepub.com This excited molecule can then decompose, breaking the carbon-nitrogen bonds to generate two ethyl radicals (C₂H₅•) and a molecule of nitrogen gas (N₂). cdnsciencepub.combenchchem.com This primary dissociation is a key step, as the resulting ethyl radicals are highly reactive species that drive a series of subsequent reactions. benchchem.com
The ethyl radicals can participate in several reaction pathways, including:
Combination: Two ethyl radicals can combine to form n-butane (C₄H₁₀). cdnsciencepub.com
Disproportionation: An ethyl radical can abstract a hydrogen atom from another ethyl radical, resulting in the formation of one molecule of ethane (B1197151) (C₂H₆) and one molecule of ethylene (B1197577) (C₂H₄). cdnsciencepub.com
Reaction with this compound: Ethyl radicals can also react with unreacted this compound molecules, leading to more complex product distributions, particularly at higher conversions. dss.go.th
The relative rates of these competing reactions determine the final product distribution.
Quantum Yield Dependencies in Photolysis
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules of a specific product formed for each photon absorbed. In the photolysis of this compound, the quantum yield of nitrogen formation is a critical parameter that provides insight into the kinetics of the excited state.
The quantum yield of nitrogen formation in the photolysis of this compound has been found to be dependent on the pressure of this compound itself. cdnsciencepub.comcdnsciencepub.com This pressure dependence is a strong indicator of collisional deactivation of the excited this compound molecules (A*). cdnsciencepub.comcdnsciencepub.com At higher pressures, the frequency of collisions between excited this compound molecules and ground-state this compound molecules increases. These collisions can lead to the deactivation of the excited molecule back to its ground state without decomposition, thus reducing the quantum yield of nitrogen. cdnsciencepub.comaip.org
A plot of the reciprocal of the quantum yield (1/Φ) against the this compound concentration or pressure typically yields a linear relationship, which is consistent with a mechanism involving competitive unimolecular decomposition and bimolecular collisional deactivation. cdnsciencepub.comsci-hub.ru
Temperature also plays a significant role in the photodissociation of this compound. cdnsciencepub.comcdnsciencepub.com An increase in temperature generally leads to an increase in the quantum yield of nitrogen formation. cdnsciencepub.com This is because the rate of decomposition of the excited this compound molecule (A*) is temperature-dependent, having a small activation energy. cdnsciencepub.com As the temperature rises, the rate of decomposition increases, competing more effectively with the pressure-dependent collisional deactivation process. cdnsciencepub.comsci-hub.ru This results in a higher probability of the excited molecule dissociating to form products, thereby increasing the quantum yield. cdnsciencepub.com The study of this temperature dependence allows for the determination of the activation energy for the dissociation of the excited this compound molecule. cdnsciencepub.com
Collisional Deactivation of Excited Species
The process of collisional deactivation is central to understanding the photochemistry of this compound. cdnsciencepub.comaip.org When an this compound molecule absorbs a photon, it is promoted to an electronically excited state which also possesses significant vibrational energy. aip.org This "hot" molecule does not immediately decompose. Instead, there is a finite lifetime during which it can either undergo unimolecular dissociation or be deactivated through collisions with other molecules in the system. aip.org
The efficiency of collisional deactivation depends on the nature of the colliding partner and the complexity of the excited molecule. For this compound, collisions with other this compound molecules are effective at removing the excess vibrational energy, returning the molecule to a stable electronic ground state and preventing dissociation. cdnsciencepub.comaip.org The observation that the quantum yield of decomposition is less than unity and dependent on pressure provides direct evidence for the importance of collisional deactivation in the photolysis of this compound. cdnsciencepub.comsci-hub.ru
Reaction Product Analysis and Identification
A thorough analysis of the products formed during the decomposition of this compound is crucial for elucidating the reaction mechanism. Gas chromatography is a common analytical technique used to identify and quantify the various hydrocarbon products. dss.go.th
Hydrocarbon Product Distributions (Ethylene, Ethane, Butane (B89635), etc.)
The primary hydrocarbon products resulting from the decomposition of this compound are a direct consequence of the reactions of the initially formed ethyl radicals. The main hydrocarbon products identified are:
n-Butane (C₄H₁₀): Formed through the combination reaction of two ethyl radicals. cdnsciencepub.com
Ethane (C₂H₆): Primarily formed through the disproportionation reaction between two ethyl radicals. cdnsciencepub.com
Ethylene (C₂H₄): Also a product of the disproportionation reaction between two ethyl radicals. cdnsciencepub.com
The ratio of the rate of disproportionation to the rate of combination (k_disproportionation / k_combination) for ethyl radicals is a fundamental parameter that can be determined from the relative yields of ethane, ethylene, and butane. cdnsciencepub.com At higher conversions or in the presence of other reactants, the product distribution can become more complex, with the formation of other hydrocarbons such as methane (B114726) and propylene, indicating the occurrence of secondary reactions. dss.go.th
The table below summarizes the major hydrocarbon products and their formation pathways.
| Product | Chemical Formula | Primary Formation Pathway |
| n-Butane | C₄H₁₀ | Combination of two ethyl radicals |
| Ethane | C₂H₆ | Disproportionation of two ethyl radicals |
| Ethylene | C₂H₄ | Disproportionation of two ethyl radicals |
Nitrogen Extrusion Quantification
The decomposition of this compound, whether initiated by thermal energy or photochemical activation, results in the extrusion of a nitrogen molecule (N₂). The quantification of this nitrogen elimination is crucial for understanding the reaction kinetics and the efficiency of radical formation. Research has focused on determining the quantum yield of nitrogen in photolysis and the rate constants associated with its formation in thermal decomposition.
Photochemical Decomposition
The photolysis of this compound has been a subject of detailed kinetic studies to quantify the efficiency of nitrogen extrusion, typically expressed as the quantum yield (Φ). The quantum yield of nitrogen formation is defined as the number of nitrogen molecules produced for each photon absorbed by the this compound molecule.
Research has demonstrated that the quantum yield of nitrogen in the photolysis of this compound is not constant but depends significantly on experimental conditions such as temperature and the pressure (or concentration) of this compound. cdnsciencepub.comcdnsciencepub.com This dependency points to a mechanism involving an electronically excited this compound molecule (A*) that can undergo one of two competing processes: decomposition to produce nitrogen and ethyl radicals, or collisional deactivation where it returns to the ground state without decomposing. cdnsciencepub.comaip.org
The fundamental steps involving the excited state are:
Excitation: A + hν → A*
Decomposition: A* → 2C₂H₅• + N₂ (rate constant k₂)
Deactivation: A* + A → 2A (rate constant k₃)
A steady-state analysis of this mechanism leads to a linear relationship between the reciprocal of the nitrogen quantum yield (1/Φ) and the concentration of this compound [A], which has been experimentally verified. cdnsciencepub.com
Studies investigating the photolysis of this compound at a wavelength of 3660 Å have provided quantitative data on how the quantum yield varies with concentration and temperature. cdnsciencepub.com The results show that as the concentration of this compound increases, the quantum yield of nitrogen decreases due to the increased rate of collisional deactivation. Conversely, increasing the temperature leads to a higher quantum yield, as the rate of decomposition of the excited molecule (k₂) increases. cdnsciencepub.com
The following table presents data on the quantum yield of nitrogen (Φ) during the photolysis of this compound at various concentrations and temperatures.
| Temperature (°C) | This compound Concentration (mol/L x 10³) | Quantum Yield of N₂ (Φ) |
| 28 | 0.12 | 0.81 |
| 28 | 0.22 | 0.73 |
| 28 | 0.49 | 0.60 |
| 28 | 0.98 | 0.46 |
| 63 | 0.12 | 0.90 |
| 63 | 0.22 | 0.84 |
| 63 | 0.49 | 0.75 |
| 63 | 0.98 | 0.63 |
| 107 | 0.12 | 0.95 |
| 107 | 0.22 | 0.91 |
| 107 | 0.49 | 0.85 |
| 107 | 0.98 | 0.77 |
| 152 | 0.12 | 0.97 |
| 152 | 0.22 | 0.95 |
| 152 | 0.49 | 0.90 |
| 152 | 0.98 | 0.84 |
| Data sourced from a 1966 study on the photolysis of this compound. cdnsciencepub.com |
Furthermore, the quantum yield has been found to be independent of the light intensity, which suggests that the lifetime of the intermediate radical C₂H₅N₂ is short compared to the time between collisions. cdnsciencepub.com In solvent-based studies, such as the photolysis of this compound in n-heptane at 0°C, the quantum yield of nitrogen was determined to be 0.021, decreasing at lower temperatures. oup.com This lower value in solution compared to the gas phase highlights the "cage effect," where the solvent hinders the separation of the resulting radicals, promoting recombination over nitrogen release.
Thermal Decomposition
In thermal decomposition, the quantification of nitrogen extrusion is typically discussed in terms of first-order reaction kinetics, where the rate of decomposition is proportional to the concentration of this compound. The rate of nitrogen production is a direct measure of the rate of decomposition. researchgate.net Studies on the thermal decomposition of gaseous azo compounds, such as azomethane, have used the rate of nitrogen production to determine the rate constant of the reaction. researchgate.net For this compound, thermal decomposition also yields nitrogen gas and ethyl radicals as primary products. benchchem.com While detailed kinetic tables for the thermal decomposition of this compound are less commonly presented in introductory literature, the principle remains that measuring the volume of nitrogen evolved over time allows for the calculation of the reaction's rate constant and activation energy.
Radical Chemistry and Reaction Dynamics
Azoethane as a Precursor for Ethyl Radicals
The utility of this compound in radical chemistry stems from the relative weakness of its nitrogen-nitrogen double bond compared to other bonds in the molecule. This allows for its homolytic cleavage under specific conditions, yielding ethyl radicals and stable nitrogen gas. benchchem.com
Generation of Ethyl Radicals via Controlled Decomposition
Ethyl radicals (C₂H₅•) are typically generated from this compound through either thermal decomposition (thermolysis) or photochemical decomposition (photolysis). benchchem.comaip.org
Thermolysis: When heated, this compound undergoes unimolecular decomposition, breaking the N=N bond to form two ethyl radicals and a molecule of nitrogen gas (N₂). benchchem.comrsc.org This process is often conducted in the gas phase. Studies have investigated the kinetics of this thermal decomposition under various conditions, including in stirred-flow systems using carrier gases like toluene. rsc.org The temperature dependence of the rate coefficients for this compound decomposition has been determined, providing insights into the energy barrier of this process. rsc.org
Photolysis: this compound can also be decomposed by exposure to ultraviolet (UV) light. benchchem.comaip.org The absorption of light energy excites the this compound molecule, leading to the cleavage of the N=N bond and the formation of ethyl radicals and nitrogen. benchchem.com Flash photolysis techniques have been employed to study the rapid decomposition of this compound and the subsequent reactions of the generated ethyl radicals at high light intensities. aip.org The quantum yield of nitrogen formation in photolysis studies is influenced by factors such as this compound pressure and temperature, indicating the involvement of collisional deactivation of excited this compound molecules. cdnsciencepub.comcdnsciencepub.com
The primary decomposition reaction can be represented as:
C₂H₅N=NC₂H₅ → 2 C₂H₅• + N₂
This controlled generation of ethyl radicals makes this compound a valuable tool for initiating radical chain reactions and studying the behavior of ethyl radicals in isolation or in the presence of other species. benchchem.comorgsyn.org
Kinetic Studies of Ethyl Radical Reactions
Kinetic studies involving ethyl radicals generated from this compound provide crucial data on the rates and mechanisms of elementary radical reactions. Researchers use techniques like flash photolysis and shock tubes coupled with analytical methods such as mass spectrometry to monitor the concentrations of reactants, intermediates (including ethyl radicals), and products over time. aip.orgaip.org
These studies aim to determine rate coefficients and activation energies for various reactions that ethyl radicals undergo, including:
Recombination: Two ethyl radicals combining to form n-butane (C₄H₁₀). aip.orgacs.org
Disproportionation: The reaction between two ethyl radicals yielding ethane (B1197151) (C₂H₆) and ethylene (B1197577) (C₂H₄). rsc.orgaip.orgacs.org
Abstraction: An ethyl radical abstracting an atom (e.g., hydrogen or halogen) from another molecule. acs.orgcdnsciencepub.comroyalsocietypublishing.org
The ratio of disproportionation to combination reactions for ethyl radicals has been experimentally determined under different temperature ranges. rsc.org For example, an average value of 0.14 ± 0.03 was reported for this ratio in the temperature range of 280–400 °C. rsc.org
Kinetic data obtained from this compound decomposition studies are essential for developing and validating reaction mechanisms used in modeling complex chemical systems, such as combustion and atmospheric chemistry. benchchem.comcaltech.edu
Homolytic Cleavage and Bond Dissociation Energies
The generation of ethyl radicals from this compound is a direct result of the homolytic cleavage of the nitrogen-nitrogen double bond. Homolytic cleavage is a process where a covalent bond breaks in such a way that each of the participating atoms retains one electron from the shared pair, resulting in the formation of radicals. allen.inchemistrysteps.com This process requires a significant amount of energy, known as the bond dissociation energy (BDE). allen.inchemistrysteps.comwikipedia.org
Energy Profiles for Radical Formation
The energy profile for the decomposition of this compound involves overcoming an energy barrier corresponding to the activation energy of the N=N bond cleavage. This unimolecular decomposition leads to the formation of two ethyl radicals and a stable nitrogen molecule, which is a highly exothermic process and acts as a significant driving force for the reaction. benchchem.comacs.org
Computational Determination of Bond Dissociation Energies
Computational chemistry methods, such as ab initio calculations and Density Functional Theory (DFT), are valuable tools for determining bond dissociation energies and understanding the energy profiles of chemical reactions. benchchem.comresearchgate.net These methods can provide theoretical values for the energy required to break specific bonds, including the N=N bond in this compound.
Computational studies can predict the energy associated with the homolytic cleavage of the N=N bond in this compound, offering insights into the stability of the molecule and the ease with which it generates radicals. benchchem.com These calculations complement experimental kinetic data by providing a theoretical basis for the observed decomposition behavior and energy requirements. While specific computational BDE values for this compound's N=N bond were not explicitly found in the search results, computational methods are generally applied to determine such parameters for azo compounds to understand their radical initiation potential. benchchem.comresearchgate.net
Elementary Radical Reactions
Combination: The reaction of two radicals to form a stable molecule. For ethyl radicals, the primary combination reaction is the formation of n-butane. aip.orgacs.org C₂H₅• + C₂H₅• → C₄H₁₀
Disproportionation: A reaction between two radicals where one radical abstracts an atom from the other, resulting in two stable molecules, one saturated and one unsaturated. For ethyl radicals, this yields ethane and ethylene. rsc.orgaip.orgacs.org C₂H₅• + C₂H₅• → C₂H₆ + C₂H₄ The ratio of these two reactions (disproportionation/combination) is an important parameter in radical chemistry and has been studied for ethyl radicals. rsc.org
Abstraction: An ethyl radical can abstract an atom, typically hydrogen, from another molecule (RH), forming ethane and leaving behind another radical (R•). acs.orgcdnsciencepub.comroyalsocietypublishing.org C₂H₅• + RH → C₂H₆ + R• This type of reaction is crucial in radical chain processes, as it propagates the radical center. Studies have investigated hydrogen abstraction by ethyl radicals from various molecules, including other azoalkanes or solvents used in decomposition studies. acs.orgcdnsciencepub.comroyalsocietypublishing.org
Addition: An ethyl radical can add to a multiple bond (e.g., in an alkene or alkyne), forming a new radical. cdnsciencepub.comresearchgate.net C₂H₅• + C₂H₄ → C₄H₉• (butyl radical) Addition reactions are important in polymerization processes and the formation of larger hydrocarbon radicals.
Disproportionation Reactions of Alkyl Radicals
Disproportionation is a reaction between two radicals where one radical abstracts an atom (typically hydrogen) from the other, resulting in the formation of two stable, non-radical products. For ethyl radicals, disproportionation primarily yields ethane and ethylene acs.orguark.edu. This process involves the transfer of a hydrogen atom from one ethyl radical to another, accompanied by the formation of a double bond in the donor radical uark.eduwikipedia.org.
The disproportionation reaction of ethyl radicals can be represented as: 2 C₂H₅• → C₂H₆ + C₂H₄
Steric effects can influence the efficiency of disproportionation, with less hindered radicals like ethyl radicals acting as more effective acceptors compared to more sterically bulky radicals such as tert-butyl radicals wikipedia.org. Studies have investigated the ratio of disproportionation to recombination (kd/kc) for ethyl radicals, with reported values around 0.12 in some experimental conditions aip.org. This ratio can be influenced by factors such as temperature, pressure, and the presence of other species uark.eduroyalsocietypublishing.org.
Recombination Reactions of Alkyl Radicals
Recombination is the process where two radicals combine to form a single stable molecule uark.edu. For ethyl radicals, recombination results in the formation of n-butane acs.org.
The recombination reaction of ethyl radicals can be represented as: 2 C₂H₅• → C₄H₁₀
Recombination reactions of radicals are generally considered to have low or negligible activation energies acs.orguark.edu. The rate constants for ethyl radical recombination have been determined experimentally under various conditions aip.orgrsc.org. Studies using techniques like the rotating sector method applied to the photolysis of diethyl ketone have provided values for the rate constant of ethyl radical recombination aip.org. Recent measurements and analysis of literature data suggest a rate constant for ethyl radical recombination in the gas phase around 10¹¹·⁶ cm³ mol⁻¹ s⁻¹ rsc.org.
Radical Addition to Unsaturated Compounds
Ethyl radicals can readily add to unsaturated compounds, such as alkenes and alkynes, forming new, larger radicals royalsocietypublishing.orgcapes.gov.brcdnsciencepub.com. This addition is a key step in radical polymerization and other radical-chain reactions royalsocietypublishing.org. The reactivity of unsaturated hydrocarbons towards ethyl radical addition is influenced by their molecular structure royalsocietypublishing.orgcapes.gov.br.
Studies on the addition of ethyl radicals to various unsaturated hydrocarbons, including 1-alkynes, 1-alkenes, and 2-methyl-1-alkenes, have shown distinct activation energies for these processes royalsocietypublishing.orgcapes.gov.br.
| Unsaturated Hydrocarbon Class | Activation Energy (kcal mol⁻¹) |
| 1-Alkyne | 8.8 ± 0.4 |
| 1-Alkene | 7.0 ± 0.2 |
| 2-Methyl-1-alkene | 5.7 ± 0.9 |
The frequency factor for the addition reaction is sensitive to structural features that might hinder the approach of the ethyl radical to the double or triple bond royalsocietypublishing.orgcapes.gov.br. The addition of ethyl radicals to ethylene, for instance, forms butyl radicals cdnsciencepub.com. The rate of this addition has been studied by examining the formation of n-hexane, which arises from the combination of ethyl and butyl radicals cdnsciencepub.com.
Radical-Induced Processes Initiated by this compound
This compound's ability to generate ethyl radicals makes it a useful initiator for studying radical-induced processes . These processes can involve a variety of reactions where the ethyl radical or subsequent radicals derived from it participate in chain mechanisms.
Oxidation Reactions Involving Ethylperoxy Radicals
In the presence of oxygen, ethyl radicals can react to form ethylperoxy radicals (C₂H₅OO•) mdpi.com. These peroxy radicals are important intermediates in the oxidation of hydrocarbons and play a role in atmospheric chemistry and combustion processes mdpi.com.
The formation of ethylperoxy radicals can be represented as: C₂H₅• + O₂ → C₂H₅OO•
Ethylperoxy radicals can undergo various reactions, including self-reaction and reactions with other radicals or molecules, leading to the formation of oxygenated products mdpi.com.
Formation of Acetaldehyde (B116499), Ethanol, and Ethyl Hydroperoxide
The self-reaction of ethylperoxy radicals can lead to the formation of stable products such as acetaldehyde, ethanol, and oxygen mdpi.com. Another reaction pathway for ethylperoxy radicals, particularly in the presence of hydroperoxyl radicals (HO₂•), is the formation of ethyl hydroperoxide (C₂H₅OOH) mdpi.com.
The self-reaction of ethylperoxy radicals can proceed via different channels: 2 C₂H₅OO• → CH₃CHO + C₂H₅OH + O₂ mdpi.com 2 C₂H₅OO• → 2 C₂H₅O• + O₂ mdpi.com 2 C₂H₅OO• → C₂H₅OOC₂H₅ + O₂ mdpi.com
The reaction of ethylperoxy radicals with hydroperoxyl radicals yields ethyl hydroperoxide: C₂H₅OO• + HO₂• → C₂H₅OOH + O₂ mdpi.com
Studies involving the radiation-induced oxidation of ethane in aqueous solutions, where ethylperoxy radicals are formed, have also identified acetaldehyde, ethanol, and ethyl hydroperoxide as major products rsc.orgrsc.org. The formation of ethyl hydroperoxide was observed to be dependent on pH rsc.org.
Acetyl Radical Intermediates in Oxidation
In the oxidation of hydrocarbons, including those initiated by radicals derived from this compound, acetyl radicals (CH₃CO•) can be formed as intermediates nih.govresearchgate.net. Acetyl radicals can arise from the reaction of hydroxyl radicals with acetaldehyde, a product of ethylperoxy radical reactions nih.gov.
The formation of acetyl radicals from acetaldehyde can occur through hydrogen abstraction, for example, by a hydroxyl radical: CH₃CHO + •OH → CH₃CO• + H₂O nih.gov
Substitution Reactions Initiated by this compound-Derived Radicals
The thermal or photochemical decomposition of this compound generates ethyl radicals, which are highly reactive species capable of participating in various chemical transformations, including substitution reactions. acs.orgcdnsciencepub.com Free radical substitution reactions typically involve a chain mechanism consisting of initiation, propagation, and termination steps. cognitoedu.orgsavemyexams.comlibretexts.org
In the context of this compound, the initiation step involves the homolytic cleavage of the nitrogen-nitrogen bond, yielding two ethyl radicals and a nitrogen molecule. acs.orgcdnsciencepub.com
C₂H₅N=NC₂H₅ → 2 C₂H₅• + N₂
These ethyl radicals can then participate in propagation steps, abstracting atoms (such as hydrogen or halogens) from other molecules, generating a new radical and a stable product. A common example is the abstraction of a hydrogen atom from an alkane (RH) by an ethyl radical:
C₂H₅• + RH → C₂H₆ + R•
The newly formed radical (R•) can then react further, potentially abstracting an atom from another molecule to continue the chain reaction. For instance, if RH is ethane (C₂H₆), the ethyl radical can abstract a hydrogen atom, regenerating an ethyl radical or forming a methyl radical if the hydrogen is abstracted from a methyl group (though the former is more likely in the presence of excess ethane). savemyexams.comresearchgate.net
C₂H₅• + C₂H₆ → C₂H₅H + C₂H₅• (Abstraction from ethyl group) C₂H₅• + CH₃CH₃ → C₂H₆ + CH₃CH₂• (Abstraction from methyl group, less likely)
Alternatively, ethyl radicals can react with halogen molecules (X₂) in a propagation step, leading to the formation of a haloethane and a halogen radical:
C₂H₅• + X₂ → C₂H₅X + X•
The halogen radical (X•) can then continue the chain by abstracting a hydrogen atom from an alkane, as seen in the halogenation of alkanes initiated by other radical sources. cognitoedu.orgsavemyexams.comlibretexts.org
X• + RH → HX + R•
Termination steps involve the combination of two radicals to form a stable molecule, effectively ending the radical chain. cognitoedu.orgsavemyexams.comlibretexts.org Examples include:
2 C₂H₅• → C₄H₁₀ (butane) C₂H₅• + X• → C₂H₅X (haloethane) 2 X• → X₂ (halogen molecule)
Research findings have explored the kinetics and products of reactions involving ethyl radicals generated from this compound. Studies on the thermal decomposition of this compound have identified various products, including methane (B114726), ethylene, ethane, propylene, propane (B168953), n-butane, nitrogen, and trace amounts of di- and triethylamines, particularly at larger conversions where radical-olefin reactions become significant. acs.org The activation energy for the initiation reaction (C₂H₅N₂C₂H₅ → N₂ + 2C₂H₅•) has been determined under specific conditions. acs.org
The reactivity of ethyl radicals with various substrates through substitution pathways has been investigated. For instance, the reaction of ethyl radicals with molecular oxygen has been studied extensively, demonstrating the formation of the ethylperoxy radical (C₂H₅OO•) as a primary product at lower temperatures, which can subsequently undergo further reactions. researchgate.netacs.orgacs.org
For example, the free radical halogenation of alkanes, a classic example of radical substitution, involves alkyl radicals abstracting halogen atoms from halogen molecules. cognitoedu.orgsavemyexams.comlibretexts.org Ethyl radicals generated from this compound would participate in analogous propagation steps when reacting with halogens and alkanes.
Consider the reaction of ethyl radicals with chlorine (Cl₂). The propagation steps would involve:
C₂H₅• + Cl₂ → C₂H₅Cl + Cl• Cl• + C₂H₆ → HCl + C₂H₅•
The relative rates of these propagation steps, as well as termination steps, influence the final product mixture, which can include chloroethane, ethane, butane (B89635), and potentially more highly chlorinated products if excess chlorine is present. cognitoedu.orgsavemyexams.comsavemyexams.com
While specific kinetic data for this compound-initiated substitution of various substrates is not detailed in the search results, the general understanding of ethyl radical chemistry allows for the prediction of likely substitution pathways and products when this compound is used as a radical source. The decomposition of this compound provides a controlled method for generating ethyl radicals for studying such reactions.
Illustrative Data (Based on general ethyl radical reactions):
While specific to the reaction of ethyl radicals with oxygen, the following table illustrates how kinetic data for radical reactions can be presented.
| Temperature (K) | Overall Rate Constant (cm³ molecule⁻¹ s⁻¹) | Primary Product Pathway |
| 296 | (Data varies with pressure) | C₂H₅OO• formation |
| 467 | (Data varies with pressure) | C₂H₅OO• formation |
| 640 | (Data varies with pressure) | C₂H₄ + HO₂ formation |
| 904 | (Data varies with pressure) | C₂H₄ + HO₂ formation |
Note: This table is based on data for the reaction of ethyl radicals with O₂ acs.orgacs.org and is included to illustrate data presentation for radical kinetics, not as direct data for substitution reactions with other substrates.
Detailed research findings on substitution reactions initiated by this compound-derived radicals would typically involve studying reaction kinetics under varying conditions (temperature, pressure, reactant concentrations), identifying reaction products, and proposing reaction mechanisms supported by experimental data. Techniques such as gas chromatography, mass spectrometry, and spectroscopic methods are commonly used in such studies. acs.orgacs.org
Applications in Polymerization Science
Azoethane as a Radical Polymerization Initiator
Mechanism of Radical Generation in Polymerization Initiation
The utility of this compound as a polymerization initiator stems from its thermal decomposition. When heated, the this compound molecule undergoes homolytic cleavage of the two carbon-nitrogen bonds, resulting in the formation of two ethyl radicals (•C₂H₅) and a molecule of nitrogen gas (N₂). fujifilm.comfujifilm.com This decomposition is a first-order reaction, meaning its rate is directly proportional to the concentration of this compound. fujifilm.com
(C₂H₅)₂N₂ → 2 •C₂H₅ + N₂
The nitrogen gas produced is stable and generally unreactive within the polymerization system, while the highly reactive ethyl radicals are responsible for initiating the polymerization process. fujifilm.com
Efficiency and Decomposition Rates of Azo Initiators
The efficiency of a radical initiator, denoted by the factor f, is a critical parameter in polymerization kinetics. It represents the fraction of radicals generated from the initiator that successfully initiate a polymer chain. Not all radicals generated lead to chain initiation; some may be lost to side reactions such as recombination or disproportionation within the "solvent cage" before they can react with a monomer molecule. For common azo initiators, the efficiency is typically in the range of 0.5 to 0.7. fujifilm.comfujifilm.com
The rate of decomposition of an azo initiator is highly dependent on temperature. This relationship is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and temperature (T). The activation energy for the thermal decomposition of this compound has been determined to be 48 kcal/mol. This value indicates the minimum energy required for the decomposition to occur.
Table 1: Decomposition Characteristics of this compound
| Parameter | Value |
| Activation Energy (Ea) | 48 kcal/mol |
| Typical Initiator Efficiency (f) | 0.5 - 0.7 |
Note: The initiator efficiency is a general range for azo compounds and the specific value for this compound may vary depending on the reaction conditions.
The rate of decomposition, and thus the rate of radical generation, can be controlled by adjusting the reaction temperature. Higher temperatures lead to a faster decomposition rate and a higher concentration of initiating radicals.
Chain Reaction Mechanisms in Azo-Initiated Polymerization
The radicals generated from the decomposition of this compound initiate a chain reaction that consists of three key steps: initiation, propagation, and termination. youtube.com This process leads to the formation of long polymer chains from monomer units. youtube.com
Initiation Step: Monomer Activation
The initiation step involves the addition of an ethyl radical (•C₂H₅), generated from this compound, to a monomer molecule. In the case of a vinyl monomer, such as styrene (B11656) or methyl methacrylate, the radical attacks the double bond of the monomer. This results in the formation of a new, larger radical species, where the ethyl group is now covalently bonded to one of the carbons of the former double bond, and the unpaired electron resides on the other carbon.
For example, with a generic vinyl monomer (CH₂=CHR), the initiation step can be depicted as:
•C₂H₅ + CH₂=CHR → C₂H₅-CH₂-CHR•
This new radical is now capable of propagating the polymer chain.
Propagation Step: Chain Growth Dynamics
The propagation step is the core of the polymerization process, where the newly formed monomer radical adds to another monomer molecule in the same fashion as the initiation step. This process repeats itself, rapidly adding monomer units to the growing polymer chain.
The general reaction for the propagation step is:
C₂H₅-(CH₂-CHR)ₙ-CH₂-CHR• + CH₂=CHR → C₂H₅-(CH₂-CHR)ₙ₊₁-CH₂-CHR•
This chain growth continues as long as there are monomer molecules available and the growing polymer chain remains an active radical.
Termination Step: Recombination and Disproportionation
The final step in the chain reaction is termination, where the growth of the polymer chain is halted. This occurs when two growing polymer radicals react with each other. There are two primary mechanisms for termination:
Recombination (or Combination): Two growing polymer chains combine to form a single, longer polymer chain. The two radical ends form a covalent bond, resulting in a "dead" polymer chain with no radical character.
C₂H₅-(CH₂-CHR)ₙ• + •(CHR-CH₂)ₘ-C₂H₅ → C₂H₅-(CH₂-CHR)ₙ-(CHR-CH₂)ₘ-C₂H₅
Disproportionation: One growing polymer radical abstracts a hydrogen atom from another. This results in one saturated polymer chain (a "dead" polymer) and one polymer chain with a terminal double bond (also a "dead" polymer).
C₂H₅-(CH₂-CHR)ₙ• + •(CHR-CH₂)ₘ-C₂H₅ → C₂H₅-(CH₂-CH₂R)ₙ + CH₂=CR-(CH₂)ₘ-₁-C₂H₅
The relative importance of recombination and disproportionation as termination mechanisms depends on the specific monomer and the reaction conditions. These termination reactions effectively end the polymerization process by consuming the radical species.
Chain Transfer Reactions
In radical polymerization, chain transfer is a crucial reaction that controls the molecular weight of the resulting polymer. This process involves the termination of a growing polymer chain and the simultaneous initiation of a new one by a chain transfer agent. While initiators can sometimes participate in chain transfer, most are selected to minimize this side reaction.
For azo compounds, upon thermal or photochemical decomposition, they generate nitrogen gas and two carbon-centered radicals. In the case of this compound, this would produce two ethyl radicals (•CH₂CH₃). The primary role of these radicals is to initiate polymerization by adding to a monomer unit.
However, these primary radicals, or the growing polymer radicals, could potentially abstract an atom from other molecules in the system, including the initiator itself, leading to chain transfer to the initiator. The propensity for an azo initiator to act as a chain transfer agent is influenced by the stability of the generated radicals and the lability of any abstractable atoms on the initiator molecule. For this compound, the ethyl radicals are relatively reactive. In the absence of specific data, it is hypothesized that the chain transfer constant for this compound would be low, similar to other simple aliphatic azo compounds, as they lack functionalities that would promote chain transfer.
Comparative Analysis with Other Azo Initiators
Structure-Reactivity Relationships in Azo Polymerization Initiators
The reactivity of an azo initiator is primarily determined by the stability of the radicals formed upon decomposition. The general structure R-N=N-R' dictates the rate of decomposition and the subsequent reactivity of the generated radicals (R• and R'•).
Azo initiators with bulky alkyl groups or groups that can stabilize the resulting radical through resonance (like the cyan-isopropyl group in azobisisobutyronitrile, AIBN) tend to decompose at lower temperatures and produce more stable, less reactive radicals. The ethyl radicals generated from this compound are primary alkyl radicals, which are less stable and therefore more reactive than the tertiary, resonance-stabilized radicals from AIBN.
This higher reactivity of the ethyl radical would likely lead to a faster rate of initiation. However, it could also increase the likelihood of side reactions, such as primary radical termination or disproportionation, which would lower the initiator efficiency.
Table 1: Comparison of this compound with a Common Azo Initiator
| Initiator | Structure | Generated Radical | Radical Stability | Decomposition Temperature (10-hr half-life) |
| This compound | CH₃CH₂N=NCH₂CH₃ | Ethyl Radical (•CH₂CH₃) | Primary | Data not available |
| Azobisisobutyronitrile (AIBN) | (CH₃)₂(CN)CN=NC(CN)(CH₃)₂ | 2-Cyano-2-propyl Radical | Tertiary, Resonance-stabilized | ~65 °C |
Performance Characteristics in Controlled Polymer Synthesis
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, require initiators that can be activated and deactivated in a controlled manner. While conventional azo initiators are generally not directly used as the primary initiators in these systems, they can be employed as a source of primary radicals in techniques like Reverse ATRP or RAFT with thermal initiation.
The performance of an azo initiator in controlled polymerization is dependent on its decomposition kinetics and the reactivity of the generated radicals. The rapid and potentially less controlled generation of highly reactive ethyl radicals from this compound might make it a less suitable candidate for achieving a high degree of control over the polymerization process compared to more stable and predictable radical sources. The lack of specific functional groups on this compound also limits its direct application as a functional initiator in CRP, where initiator fragments are often designed to be incorporated as specific end-groups in the polymer chain.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding molecular behavior at the electronic level. For a molecule like azoethane, these calculations could provide critical data on its stability, reactivity, and the mechanisms by which it transforms.
Density Functional Theory (DFT) Studies
DFT is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the kinetics and thermodynamics of chemical reactions.
Simulation of Transition States and Reaction Pathways
A full simulation of the transition states and reaction pathways for this compound decomposition would involve mapping the potential energy surface to identify the lowest energy paths from reactants to products. This would typically include the identification of one or more transition state structures corresponding to key steps, such as the concerted or stepwise cleavage of the C-N and N=N bonds. However, specific DFT studies detailing these pathways for this compound are not found in the available literature.
Validation of Experimental Kinetic Parameters
Theoretical calculations are often used to validate or predict experimental kinetic data, such as activation energies and reaction rates. By applying Transition State Theory (TST) to the energetic data obtained from DFT calculations, rate constants for the unimolecular decomposition of this compound could be determined and compared with experimental values. This validation requires specific computational results that are currently unavailable.
Insights into Electronic Structure and Reactivity
Analysis of this compound's electronic structure through DFT would provide insights into its reactivity. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential, would help in understanding the molecule's susceptibility to different types of reactions. Without dedicated studies, a detailed analysis of this compound's electronic structure and its implications for reactivity cannot be provided.
Ab Initio Methods for Energetic Characterization
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, often providing highly accurate energetic data.
High-Level Calculations for Bond Dissociation Energies
High-level ab initio methods, such as coupled-cluster or composite methods, are the gold standard for calculating bond dissociation energies (BDEs). For this compound, calculating the C-N and N=N BDEs would be crucial for understanding its thermal stability. The process involves calculating the energies of the intact molecule and the resulting radical fragments. A search for such high-level calculations specifically for this compound did not yield the necessary data to be presented here.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. youtube.comlibretexts.org Mapping the PES allows for the visualization of the energy landscape of a reaction, identifying stable structures (reactants, products, intermediates) as energy minima and transition states as saddle points. libretexts.orgsciepub.com
For this compound, the PES is crucial for understanding its decomposition and isomerization pathways. Theoretical calculations, often employing methods like DFT, are used to map the energy changes associated with the stretching and breaking of the C-N and N=N bonds, as well as the rotation around the N=N bond that facilitates trans-cis isomerization. nih.gov
Key features of the this compound PES would include:
Energy Minima: Corresponding to the stable trans- and cis-isomers of this compound. The relative energy of these minima determines the equilibrium population of each isomer.
Saddle Points (Transition States):
A transition state for the trans-to-cis isomerization, defining the energy barrier for this process.
Transition states for the cleavage of one or both C-N bonds, which are critical for understanding the decomposition mechanism. The height of these barriers corresponds to the activation energy of the decomposition reaction.
While a detailed, full-dimensional PES for this compound is a complex computational task, studies on similar azo compounds, such as azothiophenes, have successfully used quantum chemistry calculations to explore the PES for E/Z (trans/cis) isomerization, providing a clear picture of the stable isomers and the energy barriers between them. nih.gov Such an analysis for this compound would quantitatively describe the energetic feasibility of different reaction pathways.
Kinetic Modeling and Simulations
To complement the static picture provided by the PES, kinetic modeling and simulations are employed to understand the time-dependent behavior of this compound reactions, particularly its decomposition. These simulations can predict reaction rates and product distributions under various conditions.
The unimolecular decomposition of this compound is pressure and temperature-dependent. Master Equation (ME) modeling is a powerful theoretical framework for calculating the rate coefficients for such reactions. helsinki.firsc.org The ME approach considers a molecule as a collection of quantum states and models the transitions between these states due to collisions with a bath gas, as well as the microscopic reaction rates from each state. mdpi.com
An ME model for this compound decomposition would involve:
Quantum Chemical Calculations: To determine the energies of reactants, transition states, and products, as well as vibrational frequencies and rotational constants.
Solving the Master Equation: The time evolution of the population of molecular energy levels is solved to obtain pressure- and temperature-dependent rate coefficients (k(T,P)).
Studies on other molecules have shown that ME simulations can accurately predict experimental kinetics, including the "fall-off" behavior where the reaction transitions from first-order to second-order kinetics as pressure decreases. rsc.orgmdpi.com For this compound, this modeling would provide crucial data for combustion and atmospheric chemistry models by predicting its decomposition rate across a wide range of conditions.
The decomposition of this compound produces ethyl radicals, which can then undergo a variety of secondary reactions (e.g., combination, disproportionation). Predicting the final product distribution, or branching ratios, requires simulating this complex network of reactions. Kinetic Monte Carlo (KMC) is a simulation method well-suited for this purpose. ucl.ac.ukucl.ac.uk
The KMC algorithm simulates the time evolution of a chemical system by stochastically selecting elementary reaction events based on their respective rate constants. ucl.ac.uk A KMC simulation of this compound decomposition would:
Define a comprehensive reaction mechanism, including the initial decomposition and all significant secondary reactions of the resulting radicals.
Input the rate constants for each elementary step, often obtained from theoretical calculations or experimental data.
Simulate the reaction over time, tracking the concentration of each species to determine the final product yields.
This approach is particularly useful when the reaction network is large and complex, making deterministic solutions difficult. KMC simulations can provide valuable insights into how factors like temperature and initial concentration affect the branching ratios of products like ethane (B1197151), ethylene (B1197577), and butane (B89635).
Theoretical Prediction of Reaction Pathways and Intermediates
Theoretical calculations are essential for predicting the detailed step-by-step mechanisms of chemical reactions, identifying short-lived intermediates that are difficult to detect experimentally. nih.govchemrxiv.org For this compound, computational studies focus on both thermal and photochemical decomposition pathways.
Thermal Decomposition: Theoretical studies suggest that the thermal decomposition of trans-azoethane may begin with a trans-to-cis isomerization , as the cis-isomer is generally less stable. The primary decomposition step is the cleavage of the C-N bonds. Two main pathways are considered:
Stepwise Cleavage: One C-N bond breaks to form an ethyl radical and a diazenyl radical (CH₃CH₂N=N•). The diazenyl radical is unstable and rapidly loses N₂ to form a second ethyl radical.
Concerted Cleavage: Both C-N bonds break simultaneously, yielding two ethyl radicals and a molecule of nitrogen directly.
Computational studies on similar azoalkanes often use methods like DFT to calculate the activation energies for these competing pathways to determine the most likely mechanism. mdpi.comscispace.com
Photochemical Decomposition: The photolysis of this compound involves the absorption of light to form an electronically excited state. cdnsciencepub.com Theoretical models propose that this excited state undergoes rapid internal conversion, transferring the electronic energy into vibrational energy, which then localizes in the C-N bonds, leading to their rupture. cdnsciencepub.com The primary photochemical process is the formation of two ethyl radicals and nitrogen. Computational studies can model the properties of the excited states to understand the efficiency of this process.
| Pathway | Key Steps | Predicted Intermediates |
| Thermal Decomposition | 1. Trans-cis isomerization2. Stepwise or concerted C-N bond cleavage | cis-Azoethane, Ethyl radical (CH₃CH₂•), Diazenyl radical (CH₃CH₂N=N•) |
| Photochemical Decomposition | 1. Photoexcitation to an excited electronic state2. Internal conversion and vibrational excitation3. C-N bond cleavage | Excited-state this compound (C₂H₅N=NC₂H₅)*, Ethyl radical (CH₃CH₂•) |
Frontier Molecular Orbital Theory Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br
For this compound, an FMO analysis, typically supported by DFT calculations of its electronic structure, provides key insights: ijpsat.orgyoutube.com
HOMO: The HOMO of this compound is associated with the lone pair electrons on the nitrogen atoms. The energy and spatial distribution of the HOMO indicate the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org Reactions with electrophiles would likely occur at the nitrogen atoms.
LUMO: The LUMO is typically a π* antibonding orbital associated with the N=N double bond. Its energy and location indicate the molecule's susceptibility to attack by nucleophiles and its role as an electron acceptor. youtube.com Populating this orbital, for instance, through photoexcitation or interaction with a donor species, weakens the N=N bond and facilitates decomposition.
Advanced Analytical and Spectroscopic Characterization in Research
Gas-Phase Analytical Techniques
Gas-phase analysis is particularly well-suited for a volatile compound like azoethane and its decomposition products. These methods provide high sensitivity and resolution for separating and identifying individual components from a reaction mixture.
Mass spectrometry (MS) is a cornerstone technique for the identification of chemical compounds. It functions by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a molecular fingerprint, providing information about the molecular weight and elemental composition of a compound.
In the context of this compound research, mass spectrometry is crucial for identifying the products of its thermal or photochemical decomposition. Electron ionization (EI) is a common method used in MS, where high-energy electrons bombard the sample molecules. rsc.org This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to break apart into characteristic fragment ions. amazonaws.com The fragmentation pattern is reproducible and provides structural clues that aid in the identification of the original molecule. rsc.org
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of a compound's elemental formula. nih.govjeolusa.com This capability is invaluable for distinguishing between compounds that have the same nominal mass but different chemical formulas (isobars). iroatech.com By analyzing the precise mass of the molecular ion and its fragments, researchers can confidently identify known products and elucidate the structures of new or unexpected ones formed during the decomposition of this compound.
Table 1: Application of Mass Spectrometry in this compound Research
| Analytical Feature | Relevance to this compound Studies |
| Molecular Ion Peak | Determines the molecular weight of decomposition products. |
| Fragmentation Pattern | Provides structural information to identify isomeric products. |
| Accurate Mass | Allows for the determination of the elemental formula of products. |
| Coupling Capability | Can be combined with separation techniques like Gas Chromatography. jeolusa.com |
When this compound decomposes, it typically yields a complex mixture of products. Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that is ideal for analyzing such mixtures. rsc.orgnih.gov The gas chromatograph first separates the volatile components of the mixture. The separated components then enter the mass spectrometer, which generates a mass spectrum for each one, allowing for their individual identification. amazonaws.com
In a typical GC-MS analysis of this compound decomposition products, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. youtube.com The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase coated on the inside of the column. youtube.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
As each separated compound elutes from the GC column, it is introduced into the mass spectrometer. amazonaws.com The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the components. scielo.br This technique has been widely used to analyze the complex product mixtures resulting from the pyrolysis of various organic compounds, including those structurally related to this compound. researchgate.netsemanticscholar.org
Table 2: Common Products of Alkane Radical Recombination Identified by GC-MS
| Compound | Typical Role in this compound Decomposition |
| Ethane (B1197151) | Product of ethyl radical disproportionation or hydrogen abstraction. |
| Ethylene (B1197577) | Product of ethyl radical disproportionation. |
| n-Butane | Product of the combination of two ethyl radicals. |
Advanced Spectroscopic Methods
To understand the reaction mechanism of this compound decomposition, it is essential to detect and characterize the short-lived intermediates, particularly free radicals. Advanced spectroscopic methods provide the means to observe these transient species directly.
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govlibretexts.org This makes it an indispensable tool for studying the decomposition of this compound, which proceeds via the formation of ethyl radicals.
The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it observes the spin of unpaired electrons instead of atomic nuclei. libretexts.org When a radical is placed in a strong magnetic field, the magnetic moment of the unpaired electron can align in two different energy states. libretexts.org The absorption of microwave radiation can induce transitions between these states, giving rise to an ESR spectrum.
The structure of the ESR spectrum provides a wealth of information. The interaction of the unpaired electron with nearby magnetic nuclei (like the protons in the ethyl radical) causes the ESR signal to split into multiple lines, a phenomenon known as hyperfine splitting. researchgate.net The splitting pattern and coupling constants are characteristic of a particular radical, allowing for its unambiguous identification. wiley.com ESR has been successfully used to study ethyl radicals produced from various precursors, providing detailed information on their structure and environment. researchgate.net
Time-resolved spectroscopy encompasses a set of techniques used to monitor the evolution of chemical species over very short timescales, from femtoseconds to seconds. mdpi.com These methods are critical for studying reaction kinetics and identifying transient intermediates in photochemical reactions, such as the light-induced decomposition of this compound. nih.gov
Flash photolysis is a pump-probe technique used to study fast chemical reactions. avantes.com A short, intense pulse of light (the "pump") from a laser is used to initiate a photochemical reaction, such as the cleavage of the C-N bonds in this compound to generate ethyl radicals. nih.gov A second, weaker beam of light (the "probe") is then passed through the sample at a specific time delay after the pump pulse. avantes.com
By measuring the absorption of the probe beam at different wavelengths and at various time delays, one can construct a transient absorption spectrum. This spectrum reveals the presence of short-lived species, such as excited states or radical intermediates, that are generated by the pump pulse. nih.govresearchgate.net By monitoring how the transient absorption signals appear and decay over time, researchers can determine the rates of formation and reaction of these intermediates, providing deep insight into the reaction mechanism. researchgate.netrsc.org The lifetimes of these transient states can be on the order of femtoseconds to nanoseconds. avantes.com
Laser-Induced Fluorescence Spectroscopy in Reaction Dynamics
Laser-induced fluorescence (LIF) is a highly sensitive and state-specific spectroscopic technique used to probe the internal energy states (electronic, vibrational, and rotational) of molecules and radical fragments produced during a chemical reaction. In the study of this compound's reaction dynamics, LIF is particularly valuable for characterizing the nascent products of its photodissociation or thermal decomposition.
The primary decomposition pathway of this compound involves the cleavage of the C-N bonds, yielding two ethyl radicals (C₂H₅•) and a nitrogen molecule (N₂).
C₂H₅N=NC₂H₅ → 2 C₂H₅• + N₂
LIF can be employed to study the energy distribution of these fragments immediately following the dissociation event. By tuning a laser to an appropriate wavelength to excite a specific rovibronic transition in a product fragment and then detecting the subsequent fluorescence, researchers can quantify the population of that specific quantum state. copernicus.org This process, when repeated across various transitions, maps out the complete energy distribution of the product.
For instance, the ethyl radical product could be probed to determine its vibrational and rotational energy content. This information is critical for understanding the dynamics of the dissociation on the potential energy surface. A "hot" rotational or vibrational distribution in the ethyl fragments would suggest that significant energy is channeled into these internal modes as the C-N bonds break. Similarly, LIF has been used to study the dynamics of N₂ dissociation and could be applied to characterize the nitrogen fragment from this compound decomposition. rsc.org
| Analyte Fragment | Information Gained | Experimental Principle | Significance |
|---|---|---|---|
| Ethyl Radical (C₂H₅•) | Nascent rotational and vibrational energy distributions. | A tunable laser excites the radical from its ground electronic state to an excited state. The resulting fluorescence is detected by a photomultiplier tube. | Reveals how the excess energy from bond cleavage is partitioned into the internal motions of the fragments, providing insight into the transition state geometry. |
| Nitrogen (N₂) | Internal energy state distribution (vibrational, rotational). | Requires a vacuum ultraviolet (VUV) laser to access the electronic transitions of N₂. The emitted fluorescence is then detected. | Provides a complete picture of energy disposal in all reaction products, allowing for detailed comparison with theoretical models of the potential energy surface. |
Chromatographic Techniques for Reaction Mixture Separation
The decomposition of this compound, whether induced thermally or photochemically, results in a complex mixture of hydrocarbon products arising from the subsequent reactions of the initially formed ethyl radicals. Gas chromatography (GC) is the premier analytical technique for separating and quantifying the volatile components of such reaction mixtures. sepscience.comnih.gov
Ethyl radicals are highly reactive and can undergo several secondary reactions, including:
Recombination: C₂H₅• + C₂H₅• → C₄H₁₀ (n-butane)
Disproportionation: C₂H₅• + C₂H₅• → C₂H₆ (ethane) + C₂H₄ (ethylene)
Therefore, the final product mixture contains not only the parent this compound but also nitrogen, ethane, ethylene, and n-butane. GC separates these compounds based on their differential partitioning between a stationary phase (a high-boiling point liquid coated on a solid support) and a mobile phase (an inert carrier gas, such as helium). amazonaws.com Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster and are detected first.
In a typical analysis, the reaction mixture is injected into a heated port, where it vaporizes and is swept onto the GC column by the carrier gas. A flame ionization detector (FID), which is highly sensitive to hydrocarbons, is commonly used for detection. The resulting chromatogram shows a series of peaks, with the area of each peak being proportional to the concentration of that component. mdpi.com
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Packed or Capillary (e.g., Dimethylpolysiloxane) | Separates the mixture components based on boiling point and polarity. |
| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column (mobile phase). |
| Injector Temperature | ~150-250 °C | Ensures rapid vaporization of the sample. Must be optimized to prevent premature thermal decay of the analyte. scirp.org |
| Oven Program | Temperature ramp (e.g., 40 °C to 200 °C) | Allows for the separation of compounds with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for detecting hydrocarbon products like ethane, ethylene, and butane (B89635). |
| Elution Order (Typical) | Nitrogen, Ethylene, Ethane, this compound, n-Butane | Compounds elute generally in order of increasing boiling point. |
Isotopic Labeling and Detection Methods
Isotopic labeling is a powerful and definitive technique used to trace the pathways of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.orgias.ac.in By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C), researchers can follow the labeled atom into the product molecules. researchgate.netthieme-connect.de
In the study of this compound decomposition, deuterium labeling is particularly insightful. For example, by synthesizing this compound with deuterated ethyl groups (this compound-d₁₀, C₂D₅N=NC₂D₅), one can investigate the secondary reactions of the ethyl radicals in detail. The primary analytical method for detecting the labeled products is Gas Chromatography-Mass Spectrometry (GC-MS). slideshare.net The GC separates the reaction products, and the mass spectrometer detects them, distinguishing between the normal and the isotopically labeled compounds based on their different molecular weights. researchgate.netnih.gov
The analysis of the products from a crossover experiment, where a mixture of normal this compound (C₂H₅N=NC₂H₅) and fully deuterated this compound-d₁₀ (C₂D₅N=NC₂D₅) is decomposed, can provide crucial mechanistic details. For instance, the detection of ethane-d₅ (C₂H₅D) would provide strong evidence for the disproportionation reaction occurring between a C₂H₅• radical and a C₂D₅• radical.
This technique also allows for the measurement of the Kinetic Isotope Effect (KIE), which is the change in reaction rate upon isotopic substitution. princeton.eduwikipedia.orglibretexts.org A significant KIE (where the C-H bond-containing reactant reacts faster than the C-D bond-containing one) can indicate that the breaking of that C-H bond is involved in the rate-determining step of a reaction. nih.govyoutube.com
| Labeled Reactant | Key Reaction Studied | Expected Labeled Products | Detection Method | Mechanistic Insight |
|---|---|---|---|---|
| This compound-d₁₀ (C₂D₅N=NC₂D₅) | Radical Recombination & Disproportionation | Butane-d₁₀ (C₄D₁₀), Ethane-d₆ (C₂D₆), Ethylene-d₄ (C₂D₄) | GC-MS | Confirms the products originate from the ethyl groups of the parent molecule. Establishes a baseline for KIE studies. |
| Mixture of C₂H₅N=NC₂H₅ and C₂D₅N=NC₂D₅ | Crossover Radical Interactions | Butane-d₅ (C₂H₅C₂D₅), Ethane-d₅ (C₂H₅D), Ethane-d₁ (C₂D₅H), Ethylene-d₁ (C₂D₃H), etc. | GC-MS | Provides definitive proof of intermolecular radical reactions. The relative amounts of crossover products can detail the selectivity of recombination vs. disproportionation. |
Kinetic and Mechanistic Probes
Kinetic Isotope Effects (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.org It provides insights into the rate-determining steps and the nature of transition states. libretexts.org
Isotopic substitution can be applied to various atoms within the azoethane molecule to probe different aspects of its reaction mechanisms.
Deuterium (B1214612) KIEs: Replacing hydrogen with its heavier isotope, deuterium, at specific positions in the this compound molecule can reveal whether a C-H bond is broken in the rate-determining step. The difference in zero-point energy between a C-H and a C-D bond is the primary origin of the deuterium KIE. Because the C-D bond is stronger and has a lower zero-point energy, it requires more energy to break, leading to a slower reaction rate if this bond cleavage is part of the rate-limiting step.
Heavy Atom KIEs: Isotopes of heavier atoms, such as carbon-13, nitrogen-15, and oxygen-18, can also be used to probe reaction mechanisms. Heavy atom KIEs are generally much smaller than deuterium KIEs due to the smaller relative mass difference between the isotopes. libretexts.org However, precise measurements of these effects can provide valuable information about bond breaking and formation at atoms other than hydrogen.
Table 1: Theoretical Maximum Primary Kinetic Isotope Effects for Various Isotopes
| Isotopic Pair | Reduced Mass Ratio (μ₁/μ₂) | Theoretical Maximum KIE (k_light / k_heavy) |
| ¹H / ²H (D) | 1.99 | ~7 |
| ¹²C / ¹³C | 1.04 | ~1.04 |
| ¹⁴N / ¹⁵N | 1.03 | ~1.03 |
| ¹⁶O / ¹⁸O | 1.06 | ~1.06 |
The magnitude of the KIE can provide significant clues about the transition state of a reaction.
Primary KIEs: A primary KIE is observed when the isotopically substituted bond is broken or formed in the rate-determining step. A large normal KIE (k_H/k_D > 2) for a deuterium-substituted this compound would suggest that a C-H bond is broken in the slowest step of the reaction.
Secondary KIEs: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs and can be either normal (k_H/k_D > 1) or inverse (k_H/k_D < 1). They often reflect changes in hybridization or steric environment at the labeled position during the reaction. For example, a change from sp³ to sp² hybridization at a carbon atom bearing a deuterium often results in a small normal KIE.
KIE studies are instrumental in distinguishing between concerted and stepwise reaction mechanisms. A concerted reaction proceeds through a single transition state, while a stepwise reaction involves one or more intermediates. chemrxiv.org
In the thermal decomposition of this compound, which yields nitrogen gas and ethyl radicals, a key question is whether the two C-N bonds break simultaneously (concerted) or sequentially (stepwise).
Concerted Mechanism: In a concerted mechanism, both C-N bonds break in a single step. A heavy atom KIE study using ¹⁵N substitution in the azo group would be expected to show an isotope effect for both nitrogen atoms simultaneously.
Stepwise Mechanism: In a stepwise mechanism, one C-N bond breaks first to form an intermediate, followed by the breaking of the second C-N bond. In this case, a significant ¹⁵N KIE would be expected for the nitrogen involved in the initial, rate-determining bond cleavage. The KIE for the second nitrogen atom would depend on the relative rates of the subsequent steps.
Table 2: Hypothetical KIE Data for the Thermal Decomposition of this compound
| Isotopic Substitution | Observed KIE (k_light / k_heavy) | Plausible Interpretation |
| This compound-d₁₀ | 1.15 | Secondary KIE, suggesting a change in hybridization at the α-carbon in the transition state. |
| This compound-¹⁵N₂ | 1.05 | Primary heavy atom KIE, indicating C-N bond breaking is part of the rate-determining step. |
Stereochemical Aspects of this compound Reactions
The three-dimensional arrangement of atoms in molecules and how this affects chemical reactions is the focus of stereochemistry.
This compound can exist as two geometric isomers, cis-(Z)-azoethane and trans-(E)-azoethane, due to the restricted rotation around the N=N double bond. The trans isomer is generally more stable due to reduced steric hindrance between the ethyl groups.
Photochemical activation of this compound can lead to electronic excitation, promoting isomerization between the cis and trans forms or leading to decomposition.
cis-trans Isomerization: Upon absorption of light of an appropriate wavelength, trans-azoethane can be converted to the cis isomer, and vice versa. This photoisomerization occurs because the electronic excitation weakens the π-bond of the azo group, allowing for rotation around the N-N single bond in the excited state.
Photochemical Decomposition: Both cis- and trans-azoethane can undergo photochemical decomposition to produce nitrogen gas and ethyl radicals. The stereochemistry of the starting isomer can influence the quantum yield and the subsequent reactions of the resulting radicals. The efficiency of the decomposition pathway can compete with the isomerization pathway.
The study of these photochemical transformations provides insight into the dynamics of the excited states of this compound and the energetic barriers for isomerization and decomposition.
Future Research Directions and Unresolved Questions
Elucidation of Complex Secondary Reaction Pathways
The thermal or photochemical decomposition of azoethane is primarily understood as a source of ethyl radicals (•CH₂CH₃) and nitrogen gas (N₂). However, the subsequent reactions of these highly reactive ethyl radicals are complex and not fully characterized, especially under varied conditions.
A primary unresolved area is the comprehensive mapping of secondary reactions involving the ethyl radical. While recombination to form butane (B89635) (CH₃CH₂CH₂CH₃) and disproportionation to yield ethane (B1197151) (CH₃CH₃) and ethylene (B1197577) (CH₂=CH₂) are known primary pathways, the influence of environmental factors such as temperature, pressure, and the presence of other chemical species on the branching ratios of these reactions requires more systematic investigation. aip.orgaip.org For instance, the reaction between ethyl radicals and hydrogen becomes more significant at elevated temperatures. aip.org
Future research should focus on identifying and quantifying minor reaction products that could provide insight into less obvious radical-radical and radical-molecule interactions. Advanced analytical techniques, such as high-resolution mass spectrometry and gas chromatography, could be employed to detect trace products that are indicative of specific secondary reaction channels. Understanding these pathways is critical for developing accurate kinetic models of systems where this compound is used as a radical initiator.
Table 1: Key Secondary Reactions of Ethyl Radicals from this compound Decomposition
| Reaction Type | Reactants | Products | Significance |
|---|---|---|---|
| Recombination | •CH₂CH₃ + •CH₂CH₃ | CH₃CH₂CH₂CH₃ | Major pathway at lower temperatures |
| Disproportionation | •CH₂CH₃ + •CH₂CH₃ | CH₃CH₃ + CH₂=CH₂ | Competes with recombination |
| Hydrogen Abstraction | •CH₂CH₃ + RH | CH₃CH₃ + •R | Dependent on the nature of the solvent or other species (RH) |
Advanced Computational Approaches for Predictive Modeling
While the fundamental decomposition of this compound is conceptually simple, accurately modeling its kinetics and the subsequent radical reactions from first principles remains a challenge. Future research will undoubtedly leverage advances in computational chemistry to build more predictive models.
Ab initio and density functional theory (DFT) methods can be employed to calculate the potential energy surface for the decomposition of this compound with high accuracy. nih.gov Such calculations can help to resolve questions about the concerted versus stepwise nature of the N-C bond cleavage under different conditions. Furthermore, these methods can be used to predict the transition state geometries and activation energies for the various secondary reactions of the ethyl radical. nih.gov
A significant area for future work lies in the development of multi-scale models that can bridge the gap between quantum chemical calculations on the microscopic scale and the macroscopic behavior of a reacting system. These models would incorporate accurate quantum chemical data into larger-scale kinetic simulations, such as those used in combustion or polymerization modeling. This would allow for a more accurate prediction of product distributions and reaction rates under a wide range of real-world conditions.
Development of Novel Mechanistic Probes
To validate and refine the predictions of advanced computational models, new experimental techniques are needed to probe the transient species and elementary reactions involved in this compound decomposition in real-time.
Laser-induced fluorescence (LIF) is a highly sensitive technique that could be further developed for the in-situ detection of ethyl radicals and other key intermediates. louisville.edufz-juelich.demdpi.com By exciting a specific electronic transition of the radical with a tunable laser and detecting the resulting fluorescence, it is possible to measure its concentration with high temporal and spatial resolution. louisville.edufz-juelich.demdpi.com Future advancements in LIF could focus on improving its specificity and sensitivity for small alkyl radicals in complex chemical environments.
Other promising techniques include time-resolved mass spectrometry and cavity ring-down spectroscopy, which can provide complementary information about the identities and concentrations of the various species present during the reaction. The development of these novel mechanistic probes will be essential for unraveling the intricate details of this compound's reaction mechanisms.
Exploration of this compound in Materials Science Applications (beyond basic polymerization)
While azo compounds are well-established as radical initiators for polymerization, the specific properties of this compound and the resulting ethyl radicals could be exploited in more advanced materials science applications.
One potential area of exploration is the use of this compound as a source of ethyl radicals for the surface modification of materials. By decomposing this compound in the presence of a substrate, it may be possible to graft ethyl groups onto the surface, thereby altering its chemical and physical properties, such as hydrophobicity or biocompatibility.
Another avenue for future research is the investigation of this compound as a precursor for the synthesis of specialized polymers. The controlled generation of ethyl radicals could be used to create polymers with specific architectures, such as block copolymers or star polymers. While the direct application of this compound in this context is not yet established, the principles of radical polymerization suggest that such applications are plausible and worthy of investigation.
Studies on this compound in Extreme Conditions (e.g., shock waves)
The behavior of molecules under extreme conditions, such as those generated in shock waves, is a frontier of chemical physics. Studying the decomposition of this compound in a shock tube would provide valuable data on its kinetics and reaction mechanisms at very high temperatures and pressures. rsc.orgacs.orgacs.org
Shock tube experiments, coupled with sensitive detection techniques like laser absorption spectroscopy, could be used to measure the rate of this compound decomposition and the formation of key products in real-time. nih.gov This data would be invaluable for validating and refining kinetic models of combustion and other high-temperature processes where ethyl radicals play a role.
Furthermore, studying the fragmentation patterns of this compound under shock conditions could provide fundamental insights into the dynamics of chemical bond rupture at very high energies. This information would contribute to a more general understanding of chemical reactivity under extreme conditions.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₃CH₂N=NCH₂CH₃ |
| Ethane | CH₃CH₃ |
| Ethylene | CH₂=CH₂ |
| Butane | CH₃CH₂CH₂CH₃ |
| Nitrogen | N₂ |
Q & A
Q. What are the standard laboratory methods for synthesizing azoethane, and how can researchers ensure reproducibility?
this compound (C₄H₁₀N₂) is typically synthesized via the oxidation of ethylhydrazine or through diazotization reactions. Key steps include controlled temperature conditions (e.g., 0–5°C for diazotization) and inert atmospheres to prevent decomposition. Reproducibility requires strict adherence to stoichiometric ratios, solvent purity (e.g., anhydrous diethyl ether), and characterization via NMR or GC-MS to confirm structure and purity . Documentation of reaction parameters (e.g., pH, agitation rate) is critical for replication .
Q. How should researchers characterize the purity and structural integrity of synthesized this compound?
Characterization involves:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm bonding and symmetry.
- Chromatography : GC-MS or HPLC to detect impurities (e.g., residual hydrazine derivatives).
- Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition thresholds. Cross-referencing with literature spectra (e.g., CAS 15463-99-7) ensures accuracy . Raw data should be archived in supplementary materials for peer review .
Q. What factors influence the stability of this compound during storage and experimentation?
this compound is sensitive to UV light, heat, and oxygen. Stability protocols include:
- Storage in amber glass under nitrogen at ≤−20°C.
- Use of radical scavengers (e.g., hydroquinone) in reaction mixtures.
- Monitoring via FTIR for N=N bond degradation. Contradictions in stability data often arise from inconsistent storage conditions, necessitating detailed metadata in publications .
Advanced Research Questions
Q. How are rate constants for this compound’s thermal decomposition or photochemical reactions determined experimentally?
Kinetic studies employ:
- Flash photolysis : Quantifying C₂H₅ radical formation via time-resolved mass spectrometry. For example, k = 6.9 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K was derived from controlled photolysis of this compound-O₂ mixtures .
- Computational modeling : Density functional theory (DFT) to simulate transition states and validate experimental k-values. Discrepancies between theoretical and observed data require iterative refinement of reaction mechanisms .
Q. What computational models best predict this compound’s reaction pathways and intermediates?
Advanced models include:
Q. How should researchers resolve contradictions in reported kinetic data for this compound’s atmospheric reactions?
Strategies include:
- Meta-analysis : Comparing datasets using standardized conditions (e.g., pressure, bath gases) to isolate variables. For example, discrepancies in k-values may stem from differing photolysis intensities or detector sensitivities .
- Collaborative verification : Multi-lab reproducibility studies, as recommended by the CODATA Task Group, to establish consensus values .
Methodological Frameworks
Q. What frameworks guide the design of rigorous experiments involving this compound?
- PICOT : Define Population (e.g., reaction systems), Intervention (e.g., UV exposure), Comparison (control groups), Outcomes (e.g., yield, degradation rates), and Timeframe .
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, investigating this compound’s role in atmospheric chemistry addresses gaps in NOₓ cycle models .
Q. How can researchers ensure data integrity and transparency in this compound studies?
- Open data practices : Deposit raw spectra, kinetic datasets, and computational inputs in repositories like Zenodo.
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Detailed methods sections, aligned with Reviews in Analytical Chemistry guidelines, are essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
